molecular formula C14H16ClNO4 B8262852 Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B8262852
M. Wt: 297.73 g/mol
InChI Key: AWGYDQJAIFXSAQ-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C₁₂H₁₂ClNO₄. It is known for its unique structure, which includes a benzofuran ring substituted with acetamido, chloro, and methyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzofuran derivative.

    Acetylation: The benzofuran derivative undergoes acetylation to introduce the acetamido group.

    Chlorination: The compound is then chlorinated to add the chloro substituent.

    Methylation: Finally, methylation is carried out to introduce the methyl groups at the desired positions.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-7(17)16-11-9-6-14(2,3)20-12(9)8(5-10(11)15)13(18)19-4/h5H,6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGYDQJAIFXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CC(O2)(C)C)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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